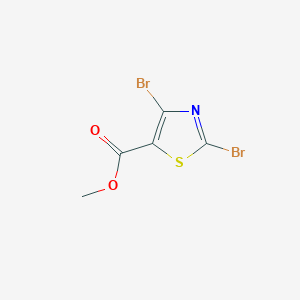

Methyl 2,4-dibromothiazole-5-carboxylate

Description

The Significance of the Thiazole (B1198619) Heterocycle in Chemical Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in heterocyclic chemistry. nih.govijarsct.co.inwjrr.org Its unique electronic and structural properties make it a privileged scaffold in a vast array of natural and synthetic compounds. ijarsct.co.inresearchgate.net Thiazoles are integral components of biologically vital molecules, such as Vitamin B1, and form the core of numerous pharmaceuticals, including antimicrobials (sulfazole), antiretrovirals (ritonavir), and anticancer agents (dabrafenib, dasatinib). nih.govijarsct.co.in

The aromaticity of the thiazole ring, resulting from the delocalization of six π-electrons, confers significant stability. ijarsct.co.in However, the heteroatoms also create distinct sites of reactivity, allowing for a wide range of chemical modifications. nih.gov This versatility has made thiazole and its derivatives indispensable synthons for organic chemists, enabling the construction of diverse molecular architectures with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govresearchgate.net The ability to use thiazoles as building blocks for other fused heterocyclic systems further enhances their importance in synthetic chemistry. wjrr.org

Positioning of Methyl 2,4-dibromothiazole-5-carboxylate as a Key Synthetic Intermediate

This compound serves as a prime example of a key synthetic intermediate. guidechem.com Its value lies in the strategic placement of its functional groups, which act as handles for subsequent chemical transformations. The two bromine atoms at positions 2 and 4 of the thiazole ring are particularly significant. Halogen atoms on heterocyclic rings are excellent leaving groups in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a straightforward pathway to elaborate the core structure.

Furthermore, the methyl ester group at position 5 can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or alcohols. This functional group manipulation adds another layer of synthetic versatility. The combination of these reactive sites makes this compound a highly valuable precursor for creating libraries of novel thiazole-containing compounds for screening and development. guidechem.com

Below are the key chemical properties of this compound.

| Property | Data |

| CAS Number | 918164-43-9 chemscene.com |

| Molecular Formula | C₅H₃Br₂NO₂S chemscene.com |

| Molecular Weight | 300.96 g/mol chemscene.com |

| IUPAC Name | Methyl 2,4-dibromo-1,3-thiazole-5-carboxylate |

| Synonyms | Methyl 2,4-dibromo-5-thiazole-carboxylate chemscene.comguidechem.com |

| SMILES | O=C(C1=C(Br)N=C(Br)S1)OC chemscene.com |

Overview of Research Directions and Academic Relevance

Research involving this compound is primarily driven by its potential in medicinal chemistry and materials science. Given the wide range of pharmacological activities associated with the thiazole nucleus, a major research direction is the use of this compound as a starting material for the synthesis of new therapeutic agents. researchgate.net

Academic and industrial research focuses on utilizing its reactive bromine and ester functionalities to synthesize novel derivatives and investigate their biological activities. For instance, it can be used to develop new anticancer agents, as the thiazole ring is a key component of several established antitumor drugs. nih.govmdpi.com Similarly, its structure can be modified to create new classes of antibacterial or anti-inflammatory compounds. nih.gov The development of new synthetic methodologies that utilize this and similar halogenated intermediates is also an active area of academic pursuit, aiming to create more efficient and selective chemical reactions.

Structure

3D Structure

Properties

CAS No. |

918164-43-9 |

|---|---|

Molecular Formula |

C5H3Br2NO2S |

Molecular Weight |

300.96 g/mol |

IUPAC Name |

methyl 2,4-dibromo-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 |

InChI Key |

XPJHUKSRFWDDHN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for Methyl 2,4 Dibromothiazole 5 Carboxylate

Direct Esterification Routes

A common and straightforward approach to synthesizing methyl 2,4-dibromothiazole-5-carboxylate is through the esterification of its corresponding carboxylic acid precursor. This method is advantageous when the thiazole (B1198619) core is already assembled and functionalized.

Preparation from 2,4-dibromothiazole-5-carboxylic acid

The most direct synthesis of the target compound involves the esterification of 2,4-dibromothiazole-5-carboxylic acid. This precursor, while not commercially ubiquitous, can be synthesized through methods such as the halogenation of thiazole-5-carboxylic acid derivatives. The esterification reaction is typically a Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol—in this case, methanol—in the presence of an acid catalyst. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side. organic-chemistry.org

The general reaction is as follows:

Reaction scheme showing the esterification of 2,4-dibromothiazole-5-carboxylic acid to this compound.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Acid Catalysis)

The efficiency of the Fischer esterification is highly dependent on the reaction conditions. masterorganicchemistry.com Optimization of these parameters is crucial for achieving high yields and purity. Key variables include the choice of catalyst, temperature, reaction time, and the removal of water, a byproduct of the reaction.

Catalyst Systems: Strong mineral acids are the conventional catalysts for this reaction. chemguide.co.uk

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a common and effective catalyst. It acts both as a catalyst and a dehydrating agent, helping to shift the equilibrium towards the ester product. masterorganicchemistry.com

p-Toluenesulfonic Acid (p-TsOH): This is another widely used strong acid catalyst that is often easier to handle than sulfuric acid.

Dry Hydrogen Chloride (HCl): Gaseous HCl dissolved in methanol is also an effective catalytic system. chemguide.co.uk

Reaction Conditions:

Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, drives the equilibrium toward the formation of the methyl ester. masterorganicchemistry.com

Temperature: The reaction is typically heated to reflux to increase the reaction rate. The optimal temperature depends on the solvent and the stability of the reactants.

Water Removal: As the reaction is reversible, removing the water formed as a byproduct is essential for achieving high conversion. This can be accomplished by using a dehydrating agent like sulfuric acid or by physical methods such as azeotropic distillation with a Dean-Stark apparatus, although the latter is more common with higher-boiling alcohols. organic-chemistry.org

The following table illustrates representative conditions for the acid-catalyzed esterification of a heteroaromatic carboxylic acid, which can be adapted for 2,4-dibromothiazole-5-carboxylic acid.

| Catalyst | Methanol (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Solvent | 65 (Reflux) | 6 | 85 |

| p-TsOH | Solvent | 65 (Reflux) | 12 | 80 |

| HCl (in Methanol) | Solvent | 65 (Reflux) | 8 | 82 |

Thiazole Ring Formation Approaches

An alternative to modifying a pre-existing thiazole is to construct the ring system with the desired substituents in place or with functional groups that can be easily converted to the target structure. The Hantzsch thiazole synthesis is the most classical and versatile method for this purpose. mdpi.comacs.org

Hantzsch-Type Cyclocondensation Protocols for Thiazoles

The Hantzsch synthesis, first reported in 1887, is a cyclocondensation reaction between an α-halocarbonyl compound and a thioamide to produce a thiazole. wikipedia.org This method is highly adaptable and allows for the introduction of various substituents onto the thiazole ring. The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. researchgate.net

To synthesize this compound via a Hantzsch-type reaction, one would need to select appropriate α-halogenated ester and thioamide precursors. A hypothetical, yet chemically sound, approach would involve the reaction of a polyhalogenated β-ketoester with a suitable thioamide. For instance, the reaction of methyl 2,4-dibromo-3-oxobutanoate with thioformamide could theoretically lead to the formation of the desired thiazole ring, although controlling the subsequent reactions and potential side products would be challenging.

A more plausible strategy might involve synthesizing a precursor like ethyl 2-amino-4-bromothiazole-5-carboxylate first. This could be achieved through the reaction of an ethyl α,α-dibromoacetoacetate derivative with thiourea (B124793). The resulting 2-aminothiazole could then undergo a Sandmeyer-type reaction to replace the amino group with a bromine atom. guidechem.com

The following table presents a hypothetical reaction scheme based on the Hantzsch synthesis for a related aminothiazole precursor.

| α-Halocarbonyl Reactant | Thioamide Reactant | Solvent | Conditions | Intermediate Product |

|---|---|---|---|---|

| Ethyl 2-bromo-3-oxobutanoate | Thiourea | Ethanol | Reflux, 4h | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Ethyl 2,2-dibromo-3-oxobutanoate | Thiourea | Ethanol | Reflux, 6h | Ethyl 2-amino-4-bromomethylthiazole-5-carboxylate |

The regiochemistry of the Hantzsch synthesis is a critical aspect, as it determines the substitution pattern of the final thiazole product. The final positions of the substituents are dictated by the structures of the initial α-halocarbonyl and thioamide reactants.

In a classical Hantzsch synthesis between an α-haloketone (R¹C(O)CH(X)R²) and a thioamide (R³C(S)NH₂), the R¹ and R² groups from the ketone will end up at positions 4 and 5 of the thiazole ring, respectively, while the R³ group from the thioamide will be at position 2.

Achieving the specific 2,4-dibromo-5-carboxylate substitution pattern of the target molecule through a direct Hantzsch synthesis is complex. It would require a thioamide with a bromine substituent (e.g., bromothioformamide, which is highly unstable) and an α-halocarbonyl that leads to the bromo and carboxylate groups at the 4 and 5 positions. The presence of multiple electron-withdrawing groups can also influence the reactivity and stability of the intermediates, potentially leading to alternative reaction pathways or low yields. science.gov For these reasons, a multi-step approach involving the formation of a more stable thiazole precursor followed by subsequent halogenation and esterification steps is often the more practical and higher-yielding strategy.

Alternative Heterocyclic Annulation Strategies

The formation of the core thiazole structure is a critical first step, for which several advanced annulation strategies have been developed. These methods offer alternative routes to thiazole precursors, which can then undergo halogenation.

Cyclization Reactions Involving Alpha-Amino-Thioxoacetates

One effective strategy for constructing the thiazole framework involves the cyclization of dithio-analogs of alpha-keto amides, such as 2-oxo-2-(amino)ethanedithioates. Research has demonstrated that these precursors can undergo efficient cyclization with reagents like tosylmethyl isocyanide (TosMIC) and α-haloketones. This method facilitates the formation of 2,4- and 2,5-disubstituted 1,3-thiazoles in high yields, providing a versatile route to variously substituted thiazole cores that could serve as precursors for subsequent bromination.

Table 1: Cyclization with 2-oxo-2-(amino)ethanedithioates

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| 2-oxo-2-(amino)ethanedithioate | Tosylmethyl isocyanide (TosMIC) | α-haloketone | 2,4/2,5-disubstituted 1,3-thiazoles |

Base-Promoted Cyclization with Isocyanides

A notable alternative for thiazole synthesis is the base-induced cyclization of active methylene isocyanides. This approach involves the reaction of compounds such as tosylmethyl isocyanide or ethyl isocyanoacetate with methyl arene- or hetarenecarbodithioates. The reaction is promoted by a base and provides an efficient pathway to 4,5-disubstituted thiazoles. This methodology is valued for its simplicity, rapid nature, and the frequent avoidance of complex purification steps.

Table 2: Base-Promoted Cyclization of Isocyanides

| Isocyanide Component | Carbodithioate Component | Base | Product Class |

| Tosylmethyl isocyanide | Methyl arenecarbodithioate | K₂CO₃, NaOH, etc. | 4-Aryl-5-(methylthio)thiazole |

| Ethyl isocyanoacetate | Methyl hetarenecarbodithioate | K₂CO₃, NaOH, etc. | Ethyl 4-hetaryl-5-(methylthio)thiazole-carboxylate |

Halogenation Techniques for Thiazole Carboxylates

Once the thiazole-5-carboxylate core is assembled, the introduction of bromine atoms at specific positions is required to yield the target compound. This is achieved through specialized halogenation techniques.

Bromination of Precursor Thiazole Carboxylates

The direct bromination of a precursor such as Methyl thiazole-5-carboxylate is a key transformation. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the thiazole ring and the directing influence of the existing carboxylate group.

Achieving the 2,4-dibromo substitution pattern on a thiazole-5-carboxylate requires a highly regioselective, multi-step approach. A common and effective strategy begins with a precursor molecule, Methyl 2-aminothiazole-5-carboxylate.

Sandmeyer-type Reaction for C2-Bromination : The 2-amino group is first converted into a diazonium salt using sodium nitrite in an acidic medium. Subsequent treatment with a copper(I) bromide solution replaces the diazonium group with a bromine atom, yielding Methyl 2-bromothiazole-5-carboxylate guidechem.com. This diazotization-bromination reaction is a well-established method for the regioselective introduction of a halogen at the C2 position of the thiazole ring guidechem.comlookchem.com.

Electrophilic Bromination for C4-Bromination : With the C2 and C5 positions now occupied, the second bromination step targets the electron-rich C4 position. The 2-bromothiazole-5-carboxylate intermediate can be subjected to electrophilic bromination using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent researchgate.netacs.orgnih.gov. The directing effects of the existing substituents guide the incoming electrophile to the C4 position, completing the synthesis of this compound. The reactivity of the C2 position in 2,4-dibromothiazole (B130268) is known to be higher, which supports the step-wise introduction of bromine, culminating in the desired 2,4-disubstituted product thieme-connect.com.

Table 3: Regioselective Bromination Sequence

| Starting Material | Step | Reagents | Intermediate/Product | Target Position |

| Methyl 2-aminothiazole-5-carboxylate | 1 | 1. NaNO₂, H⁺2. CuBr | Methyl 2-bromothiazole-5-carboxylate | C2 |

| Methyl 2-bromothiazole-5-carboxylate | 2 | NBS or Br₂ | This compound | C4 |

Radical-initiated bromination, often known as the Wohl-Ziegler reaction, represents a different mechanistic pathway for halogenation. This method is not typically used for the direct bromination of the aromatic thiazole ring itself but is highly effective for brominating alkyl side chains attached to the ring.

The reaction proceeds by refluxing a solution of an alkyl-substituted thiazole with N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. The reaction is initiated by ultraviolet (UV) irradiation or the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This process generates a bromine radical (Br•) which selectively abstracts a hydrogen atom from the benzylic or allylic position of the side chain, leading to the formation of a brominated alkyl group. For example, this method would be employed to convert Methyl 2-methylthiazole-5-carboxylate into Methyl 2-(bromomethyl)thiazole-5-carboxylate.

Table 4: Conditions for Radical Initiated Bromination

| Substrate Type | Reagent | Initiator | Solvent | Product Type |

| Alkyl-substituted thiazole | N-Bromosuccinimide (NBS) | UV Light or AIBN | Carbon tetrachloride (CCl₄) | (Bromoalkyl)-substituted thiazole |

Sequential Halogenation Approaches

Sequential halogenation is a foundational strategy for the synthesis of polysubstituted thiazoles, including this compound. This method involves a step-wise introduction of bromine atoms onto the thiazole ring, which allows for regiochemical control. The process generally commences with a readily available starting material, such as a 2-aminothiazole derivative, and proceeds through distinct halogenation steps.

A prevalent pathway involves the initial synthesis of a monobrominated intermediate, Methyl 2-bromothiazole-5-carboxylate, which is subsequently subjected to a second bromination to yield the final 2,4-dibrominated product. An alternative sequential route involves the synthesis and subsequent bromination of 2-bromothiazole-5-carboxylic acid, followed by esterification.

Step 1: Synthesis of Methyl 2-bromothiazole-5-carboxylate

The primary precursor for this sequence is often Methyl 2-aminothiazole-5-carboxylate. The first bromination step targets the C2-position by replacing the amino group with a bromine atom via a Sandmeyer-type reaction.

This transformation is carried out by treating Methyl 2-aminothiazole-5-carboxylate with a diazotizing agent, such as sodium nitrite, in a strong acidic medium like a mixture of phosphoric and nitric acids. The resulting diazonium salt is then reacted with a copper(II) bromide solution. This procedure has been shown to produce Methyl 2-bromothiazole-5-carboxylate in high yields. guidechem.com

A detailed study optimized the conditions for this diazotization-bromination reaction, achieving a yield of 84.7%. guidechem.com The key parameters for this high-yield synthesis are outlined in the table below.

| Reactant | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Methyl 2-aminothiazole-5-carboxylate (53.7 mmol) | 1. NaNO₂ in H₃PO₄/HNO₃ 2. CuBr₂ solution | 0-5°C | 40 min (diazotization) | 84.7% |

Step 2: Synthesis of 2,4-Dibromothiazole-5-carboxylic Acid

Following the synthesis of the 2-bromo-substituted thiazole, the next step in the sequence is the introduction of a second bromine atom at the C4-position of the ring. While direct bromination of Methyl 2-bromothiazole-5-carboxylate is one potential route, another established method involves the bromination of the corresponding carboxylic acid. This approach leads to the formation of 2,4-Dibromothiazole-5-carboxylic acid, a key intermediate.

Step 3: Esterification to this compound

The final step in this sequential pathway is the conversion of the 2,4-Dibromothiazole-5-carboxylic acid intermediate to its methyl ester. This is typically achieved through a Fischer esterification reaction. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org The process involves heating the carboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce this compound. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and using an excess of methanol can drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

| Step | Starting Material | Transformation | Product |

|---|---|---|---|

| 1 | Methyl 2-aminothiazole-5-carboxylate | Diazotization and Sandmeyer Reaction | Methyl 2-bromothiazole-5-carboxylate |

| 2 | 2-Bromothiazole-5-carboxylic acid | Electrophilic Bromination | 2,4-Dibromothiazole-5-carboxylic acid |

| 3 | 2,4-Dibromothiazole-5-carboxylic acid | Fischer Esterification with Methanol | This compound |

This multi-step, sequential approach provides a reliable and controlled method for accessing the highly functionalized this compound.

Chemical Reactivity and Advanced Functional Group Transformations of Methyl 2,4 Dibromothiazole 5 Carboxylate

Reactions at the Ester Moiety

The ester functional group in methyl 2,4-dibromothiazole-5-carboxylate is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylate function, leading to the formation of other important organic molecules such as carboxylic acids, different esters, and alcohols.

Hydrolysis to the Corresponding Carboxylic Acid

The ester group of this compound can be readily hydrolyzed to yield 2,4-dibromothiazole-5-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by refluxing the ester with a solution of a strong base like sodium hydroxide in a mixture of ethanol and water. The reaction proceeds through a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide ion and protonation of the resulting carboxylate salt affords the desired carboxylic acid.

General Reaction Scheme for Hydrolysis:

| Reactant | Reagents and Conditions | Product |

| This compound | 1. NaOH, Ethanol/Water 2. HCl (acidification) | 2,4-dibromothiazole-5-carboxylic acid |

This table is based on general chemical principles of ester hydrolysis and analogous procedures for similar thiazole (B1198619) derivatives.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. In a base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol.

Illustrative Transesterification Reaction:

| Starting Ester | Alcohol | Catalyst | Product Ester |

| This compound | Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2,4-dibromothiazole-5-carboxylate |

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, (2,4-dibromothiazol-5-yl)methanol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. masterorganicchemistry.comchemistrysteps.comlibretexts.orgdavuniversity.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced further by another equivalent of hydride to the corresponding alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran.

Typical Reduction Reaction:

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | (2,4-dibromothiazol-5-yl)methanol |

This table is based on the known reactivity of esters with strong reducing agents like LiAlH₄.

Reactions Involving the Bromine Substituents

The two bromine atoms on the thiazole ring are key to the synthetic utility of this compound, as they provide handles for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Cross-Coupling Reactions at C-2 and C-4 Positions

The bromine atoms at the C-2 and C-4 positions of the thiazole ring are susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. The relative reactivity of these two positions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. nih.govorganic-synthesis.com This reaction involves the coupling of an organoboron compound (such as a boronic acid or a boronic ester) with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, both bromine atoms can potentially participate in Suzuki-Miyaura coupling reactions, allowing for the introduction of aryl and alkyl groups at the C-2 and C-4 positions.

Research on the Suzuki-Miyaura coupling of 2,4-dibromothiazole (B130268) derivatives has shown that the C-2 position is generally more reactive and undergoes coupling preferentially. This selectivity is attributed to the electronic properties of the thiazole ring.

Example of Selective Suzuki-Miyaura Coupling at the C-2 Position:

| Substrate | Coupling Partner | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 4-bromo-2-phenylthiazole-5-carboxylate |

This table presents a plausible outcome for a selective Suzuki-Miyaura coupling reaction based on the established reactivity patterns of 2,4-dibromothiazoles.

Further functionalization at the C-4 position could potentially be achieved under more forcing reaction conditions or by using different catalytic systems. The ability to selectively introduce various substituents at two distinct positions makes this compound a highly valuable scaffold for the synthesis of complex, functionalized thiazole derivatives.

Other Metal-Catalyzed Cross-Couplings (e.g., Sonogashira, Negishi)

Beyond Suzuki and Stille couplings, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings, which are powerful methods for forming carbon-carbon bonds. wikipedia.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgbeilstein-journals.org This reaction is a straightforward method for introducing alkynyl moieties onto the thiazole core. nih.gov For 2,4-dibromothiazole derivatives, the reaction can be performed regioselectively, typically at the more reactive C2 position. nih.gov The use of copper-free conditions has also become more prevalent to avoid the undesirable homocoupling of alkynes. beilstein-journals.orgnih.gov

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org In the context of 2,4-dibromothiazole, Negishi couplings have been successfully employed to introduce alkyl and aryl substituents. nih.govresearchgate.net The reaction of 2,4-dibromothiazole with organozinc halides can proceed with high regioselectivity. nih.gov

The general conditions for these reactions are summarized in the table below.

| Cross-Coupling Reaction | Typical Reagents | Catalyst System | Key Bond Formed |

| Sonogashira Coupling | Terminal Alkyne, Amine Base | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | C(sp²)-C(sp) |

| Negishi Coupling | Organozinc Halide (R-ZnX) | Pd(0) or Ni(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp³), C(sp²)-C(sp²) |

Site-Selectivity in Polyhalogenated Thiazoles

A key challenge and opportunity in the functionalization of polyhalogenated heterocycles like this compound is controlling the site-selectivity of reactions. nih.gov In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to a carbon-halogen bond is the rate-determining step, and its selectivity is governed by several factors.

For most dihalogenated N-heteroarenes, the C-X bond alpha (α) to the heteroatom is favored for cross-coupling. nih.gov In the case of 2,4-dibromothiazole, the C2-Br bond is generally more reactive than the C4-Br bond. nih.govresearchgate.net This preferential reactivity is attributed to the electronic properties of the thiazole ring, where the C2 position is more electrophilic due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com

However, site-selectivity can be influenced and even reversed by modifying reaction conditions:

Catalyst and Ligands : The choice of palladium catalyst and, more importantly, the phosphine ligand can dramatically influence which halogen is activated. nih.govacs.org Bulky electron-rich ligands can alter the steric and electronic environment around the palladium center, leading to unconventional site-selectivity. nih.gov

Catalyst Speciation : The nature of the palladium species in solution, whether mononuclear or multinuclear (clusters/nanoparticles), can also dictate the regiochemical outcome. nih.govwhiterose.ac.uk In some systems, multinuclear palladium species have been shown to favor reaction at the typically less reactive site. whiterose.ac.uk

Substituent Effects : The presence of other substituents on the ring, such as the C5-ester group in this compound, can modulate the electronic density at the C2 and C4 positions, further influencing the inherent reactivity of the C-Br bonds.

The ability to selectively functionalize one position over the other through careful choice of reaction conditions allows for the divergent synthesis of various polysubstituted thiazole derivatives from a single starting material. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The thiazole ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the ester at C5 and the inherent electron-deficient nature of the azole ring make this compound a suitable substrate for SNAr reactions. pharmaguideline.commasterorganicchemistry.com In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a halide ion through a negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

Substitution with Various Nucleophiles (e.g., Amines, Thiols)

A range of nucleophiles can be employed to displace the bromine atoms on the thiazole ring.

Thiols : Thiolates are excellent nucleophiles for SNAr reactions with heteroaryl halides. The reaction between heteroaryl halides and thiols can proceed smoothly, often in the presence of a base like potassium carbonate, to form thioethers. nih.gov For electron-deficient heterocycles, the reaction occurs readily without the need for strong activation. nih.gov

Amines : Amines can also act as nucleophiles to displace the halogens, leading to the formation of aminothiazoles. The reactivity depends on the nucleophilicity of the amine and the electronic properties of the thiazole substrate.

The general reaction scheme is as follows:

Influence of Electronic and Steric Factors on SNAr Reactivity

The rate and regioselectivity of SNAr reactions are heavily influenced by both electronic and steric effects.

Electronic Factors : The SNAr reaction is accelerated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. masterorganicchemistry.com In this compound, the nitrogen atom of the thiazole ring and the C5-methoxycarbonyl group act as EWGs, stabilizing the negative charge of the Meisenheimer intermediate. This stabilization lowers the activation energy and increases the reaction rate. masterorganicchemistry.com The attack is favored at positions that are ortho or para to the EWGs, where the negative charge can be effectively delocalized.

Steric Factors : Steric hindrance can significantly impact the rate of nucleophilic substitution. lumenlearning.comnih.gov The nucleophile must be able to approach the carbon atom bearing the leaving group. youtube.com In this compound, the C2 position is flanked by the ring nitrogen and sulfur atoms, while the C4 position is adjacent to the bulky ester group. The steric accessibility of these positions will influence which bromine is more readily substituted, depending on the size of the incoming nucleophile. researchgate.net Generally, increased steric bulk around the reaction center impedes nucleophilic attack. researchgate.net

| Factor | Influence on SNAr Reactivity | Effect on this compound |

| Electronic | Electron-withdrawing groups (EWGs) stabilize the intermediate and accelerate the reaction. masterorganicchemistry.com | The thiazole nitrogen and the C5-ester group activate the ring for nucleophilic attack. |

| Steric | Bulky groups near the reaction site hinder the approach of the nucleophile, slowing the reaction. nih.gov | The relative steric hindrance at C2 vs. C4 will influence the site of substitution for a given nucleophile. |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful reaction in organometallic chemistry for the synthesis of organometallic reagents, particularly organolithium compounds. wikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal from an organometallic reagent, most commonly an alkyllithium like n-butyllithium (n-BuLi). wikipedia.orgias.ac.in

Lithiation and Trapping with Electrophiles

For polyhalogenated thiazoles, halogen-lithium exchange provides a regioselective method to generate a lithiated intermediate, which can then be "trapped" by reacting it with a variety of electrophiles. researchgate.netrsc.org This two-step sequence allows for the introduction of a wide range of functional groups onto the thiazole ring. organic-chemistry.org

The exchange rate typically follows the trend I > Br > Cl. wikipedia.org In dibromo compounds, the position of the exchange is kinetically controlled and influenced by the stability of the resulting carbanion. wikipedia.org For 2,4-dibromothiazole, treatment with one equivalent of an alkyllithium reagent at low temperatures (e.g., -78°C) generally leads to selective bromine-lithium exchange at the C2 position. researchgate.net This selectivity is due to the higher acidity of the C2 proton in the parent thiazole, which translates to greater stabilization of the corresponding C2-lithiated species.

Once the organolithium intermediate is formed, it can be quenched with various electrophiles. nih.govnih.gov

| Electrophile | Reagent Example | Product Functional Group |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Alkyl Group |

| Disulfides | Dimethyl disulfide | Thioether |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Group |

This lithiation-trapping sequence is a cornerstone for the synthesis of complex, polysubstituted thiazoles, providing a complementary strategy to metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com

Regioselectivity in Halogen-Metal Exchange

The halogen-metal exchange reaction is a powerful tool for the functionalization of aryl halides. In the case of this compound, the presence of two bromine atoms at different positions on the thiazole ring raises the question of regioselectivity. The C2 and C4 positions of the thiazole ring exhibit different electronic properties, which dictates the site of metalation.

Research on 2,4-dibromothiazole has shown that halogen-metal exchange occurs preferentially at the C2 position. nih.gov This selectivity is attributed to the higher acidity of the C2 proton in the parent thiazole, making the C2 carbon more electrophilic and thus more susceptible to metalation. The presence of the electron-withdrawing nitrogen atom adjacent to C2 contributes significantly to this effect.

In this compound, the regioselectivity of the halogen-metal exchange is expected to be even more pronounced in favor of the C2 position. The methyl carboxylate group at the C5 position is a strong electron-withdrawing group, which further deactivates the adjacent C4 position towards metalation. Consequently, treatment of this compound with organolithium reagents such as n-butyllithium or with Grignard reagents like isopropylmagnesium chloride at low temperatures is expected to selectively generate the 2-lithiated or 2-magnesiated thiazole derivative. organic-chemistry.org This high regioselectivity allows for the specific introduction of a variety of electrophiles at the C2 position, while leaving the C4 bromine atom intact for subsequent transformations.

Table 1: Regioselectivity in Halogen-Metal Exchange of Substituted 2,4-Dibromothiazoles

| Substrate | Reagent | Position of Exchange | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dibromothiazole | n-BuLi | C2 | 2-Lithio-4-bromothiazole | nih.gov |

| 2,4-Dibromothiazole | i-PrMgCl | C2 | 2-Magnesio-4-bromothiazole | nih.gov |

| This compound | n-BuLi (predicted) | C2 | Methyl 4-bromo-2-lithiothiazole-5-carboxylate | N/A |

| This compound | i-PrMgCl (predicted) | C2 | Methyl 4-bromo-2-magnesiothiazole-5-carboxylate | N/A |

Reductive Debromination Strategies

Selective removal of one or more bromine atoms from this compound can provide access to less halogenated thiazole derivatives, which are valuable building blocks in organic synthesis. Various reductive debromination strategies can be employed, with the choice of reagent and reaction conditions determining the outcome.

One common method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.org Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source can effectively remove bromine atoms. The relative reactivity of the C2 and C4 bromine atoms towards reduction would depend on the specific catalytic system and conditions. It is plausible that the C2-Br bond, being more activated due to the adjacent nitrogen, might be more susceptible to reduction.

Another approach involves the use of organometallic reagents. As discussed in the context of halogen-metal exchange, treatment with an organolithium reagent followed by quenching with a proton source (e.g., water or an alcohol) would result in the selective removal of the C2-bromine atom. researchgate.netnih.gov This two-step process offers a high degree of regioselectivity.

Furthermore, reducing agents like sodium borohydride in the presence of a palladium catalyst have been shown to be effective for the hydrodebromination of brominated thiophenes, a close analog of thiazoles. researchgate.net Similar conditions could potentially be adapted for the selective debromination of this compound. The choice of solvent and catalyst ligand can be crucial in tuning the selectivity of the reduction.

Table 2: Potential Reductive Debromination Strategies for this compound

| Strategy | Reagents | Potential Product(s) | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methyl 4-bromothiazole-5-carboxylate or Methyl 2-bromothiazole-5-carboxylate | Potential for selective reduction depending on conditions. | organic-chemistry.org |

Reactions of the Thiazole Ring System

Electrophilic Aromatic Substitution (EAS) Reactivity

The thiazole ring is considered an aromatic heterocycle and, in principle, can undergo electrophilic aromatic substitution (EAS). wikipedia.orgpharmaguideline.com In unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. researchgate.net However, the reactivity of the thiazole ring in this compound towards EAS is expected to be extremely low.

The presence of three strong electron-withdrawing groups—two bromine atoms at C2 and C4, and a methyl carboxylate group at C5—severely deactivates the thiazole ring. wikipedia.org These groups inductively and, in the case of the carboxylate group, through resonance, pull electron density away from the ring, making it highly electron-deficient and thus a poor nucleophile for attacking electrophiles.

Any potential EAS reaction, such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation, would require very harsh reaction conditions. udayton.edu Furthermore, the only available position for substitution is the C5 position, which is already occupied by the methyl carboxylate group. Therefore, for EAS to occur, it would necessitate the replacement of one of the existing substituents, which is a thermodynamically unfavorable process under typical EAS conditions. In essence, this compound is considered to be highly unreactive towards electrophilic aromatic substitution.

Table 3: Influence of Substituents on the EAS Reactivity of the Thiazole Ring

| Substituent | Position | Electronic Effect | Influence on EAS |

|---|---|---|---|

| Bromo | C2 | -I | Deactivating |

| Bromo | C4 | -I | Deactivating |

| Methyl carboxylate | C5 | -I, -M | Strongly Deactivating |

Nucleophilic Attack on the Thiazole Ring Carbon Atoms

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the thiazole ring in this compound makes it susceptible to nucleophilic attack. libretexts.org This is a classic example of nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. In this case, the bromine atoms serve as good leaving groups.

The most likely sites for nucleophilic attack are the C2 and C4 positions, which bear the bromine atoms. The C2 position is generally the most electrophilic carbon in the thiazole ring due to its proximity to the electronegative nitrogen atom. pharmaguideline.com The presence of the electron-withdrawing methyl carboxylate group at C5 further enhances the electrophilicity of the entire ring, particularly the adjacent C4 position.

Therefore, treatment of this compound with strong nucleophiles, such as alkoxides, thiolates, or amines, could lead to the substitution of one or both bromine atoms. The regioselectivity of the substitution would depend on the nature of the nucleophile and the reaction conditions. It is plausible that under certain conditions, selective substitution at either the C2 or C4 position could be achieved. For instance, harder nucleophiles might preferentially attack the more electrophilic C2 position, while softer nucleophiles might show a preference for the C4 position.

Table 4: Predicted Reactivity of Thiazole Ring Carbons towards Nucleophilic Attack

| Position | Substituent | Electronic Environment | Predicted Reactivity | Potential Products with Nu⁻ |

|---|---|---|---|---|

| C2 | Bromo | Highly electron-deficient | High | Methyl 4-bromo-2-nucleothiazole-5-carboxylate |

| C4 | Bromo | Electron-deficient | Moderate to High | Methyl 2-bromo-4-nucleothiazole-5-carboxylate |

| C5 | Methyl carboxylate | Electron-deficient | Low (no leaving group) | N/A |

Ring Opening and Rearrangement Pathways

Thiazole rings, while aromatic, can undergo ring-opening reactions under specific and often forcing conditions. mdpi.comresearchgate.netacs.orgresearchgate.net For this compound, such reactions would likely require potent reagents that can disrupt the aromatic system.

One possible pathway for ring opening is through reductive cleavage. researchgate.net Treatment with strong reducing agents, such as sodium in liquid ammonia, has been shown to open the thiazole ring in some derivatives. This process typically involves cleavage of the C-S and C-N bonds.

Another possibility is base-induced ring opening. Very strong bases can deprotonate the thiazole ring, leading to the formation of reactive intermediates that can undergo ring cleavage. The presence of the electron-withdrawing substituents on this compound could facilitate such a process by increasing the acidity of any remaining ring protons (if present after substitution) or by stabilizing anionic intermediates.

Finally, certain cycloaddition reactions can lead to ring transformation, which may involve a ring-opening and subsequent ring-closing sequence. wikipedia.org However, the highly substituted and electron-deficient nature of this compound would likely make it a poor diene or dienophile in typical Diels-Alder reactions.

It is important to note that ring-opening and rearrangement pathways for this specific, highly functionalized thiazole are not well-documented and would likely require tailored reaction conditions to be achieved.

Table 5: Potential Conditions for Thiazole Ring Opening

| Reaction Type | Reagents | Mechanism | Potential Outcome | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Na / liq. NH₃ | Electron transfer and bond cleavage | Acyclic sulfur and nitrogen-containing compounds | researchgate.net |

| Base-Induced Opening | Strong bases (e.g., organolithiums at high temp.) | Deprotonation followed by ring cleavage | Complex mixture of acyclic products | N/A |

| Cycloaddition-Rearrangement | Highly reactive dienophiles/dienes | [4+2] or [2+2] cycloaddition followed by rearrangement | Formation of new heterocyclic systems | wikipedia.org |

Mechanistic Investigations and Spectroscopic Characterization in Research

Mechanistic Elucidation of Synthetic Transformations

The synthesis of the thiazole (B1198619) core of Methyl 2,4-dibromothiazole-5-carboxylate is typically understood through the lens of established methods for thiazole formation, most notably the Hantzsch thiazole synthesis. nih.govsynarchive.comresearchgate.net Subsequent bromination steps establish the final structure.

Detailed Reaction Pathway Analysis for Thiazole Formation

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch synthesis being a primary and widely studied method. synarchive.comencyclopedia.pub This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. wikipedia.org

The general mechanism proceeds via the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the α-halocarbonyl compound. This initial step forms a thioimino ether intermediate. nih.govencyclopedia.pub

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline ring. nih.gov

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the aromatic thiazole ring. acs.org

For a polysubstituted thiazole like this compound, a likely synthetic strategy involves forming a precursor molecule, such as methyl 2-aminothiazole-5-carboxylate, which is then subjected to diazotization and bromination (e.g., Sandmeyer-type reaction) to introduce the bromine atoms at the C2 and C4 positions. guidechem.com The initial formation of the 2-aminothiazole-5-carboxylate core would follow the Hantzsch pathway, using thiourea (B124793) and a suitable α-halo-β-ketoester.

Stereochemical Considerations and Racemization Pathways

The final structure of this compound is an aromatic and planar molecule, meaning it is achiral and does not exhibit stereoisomerism. Therefore, racemization pathways are not a consideration for the end product itself.

However, stereochemistry can be a critical factor during the synthesis of certain thiazole derivatives, particularly if chiral centers are present in the starting materials or intermediates. nih.govnih.gov In the context of the Hantzsch synthesis, if the α-halocarbonyl precursor contains a stereocenter, the potential for epimerization exists. Studies have shown that the stereochemical outcome can be influenced by the stability of a cationic intermediate formed during the dehydration of the thiazoline (B8809763) ring. acs.org The rate of this dehydration step relative to the rate of tautomerization can determine whether the original stereochemistry is retained or lost. acs.org For the synthesis of the achiral target compound of this article, these considerations are primarily relevant for avoiding chiral side products and ensuring the purity of intermediates.

Studies on Regioselectivity Determining Factors

Regioselectivity is a crucial aspect of the synthesis of polysubstituted thiazoles. The specific substitution pattern of this compound is determined by the choice of precursors in the initial ring formation and the conditions of subsequent functionalization steps.

In the Hantzsch synthesis, the regiochemistry of the final thiazole is dictated by the structures of the thioamide and the α-halocarbonyl compound. For instance, the substituent at the C2 position of the thiazole originates from the thioamide, while the substituents at the C4 and C5 positions are determined by the α-halocarbonyl component. nih.govnih.gov

Furthermore, the conditions of the reaction can influence the outcome. It has been demonstrated that under neutral conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of isomers can be formed, indicating a shift in regioselectivity. rsc.orgrsc.org The precise placement of the bromine atoms and the methyl carboxylate group in the target molecule is therefore a direct result of a controlled, multi-step synthetic sequence where the regioselectivity of each step is carefully managed.

Mechanisms of Cross-Coupling Reactions

This compound serves as an important substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org The presence of two bromine atoms at different positions (C2 and C4) on the thiazole ring introduces questions of regioselectivity, which are governed by the mechanism of the catalytic cycle.

Oxidative Addition Preferences and Intermediates

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (such as Suzuki, Negishi, or Stille couplings) begins with the oxidative addition of an organic halide to a Pd(0) complex. nih.govnobelprize.org This step is often rate-determining and dictates the regioselectivity in dihalogenated substrates.

For 2,4-dibromothiazole (B130268), experimental evidence shows that cross-coupling reactions occur preferentially at the C2 position. researchgate.netnih.gov This selectivity is attributed to the electronic properties of the thiazole ring. The C2 position is more electron-deficient compared to the C4 position, making the C2-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. wikipedia.orgpharmaguideline.com

The process can be summarized as:

Pd(0) Activation: A Pd(0) species, typically stabilized by ligands (L), is the active catalyst.

Oxidative Addition: The Pd(0)Ln complex preferentially inserts into the C2-Br bond of the thiazole ring. This forms a square planar Pd(II) intermediate, (thiazol-2-yl)Pd(Br)Ln.

Transmetalation & Reductive Elimination: This intermediate then proceeds through the subsequent steps of the catalytic cycle (transmetalation with an organometallic reagent and reductive elimination) to form the C2-coupled product, leaving the C4-Br bond intact for potential further reactions. nobelprize.orgmdpi.com

Table 1: Relative Reactivity of C-Br Bonds in 2,4-Dibromothiazole for Oxidative Addition

| Position | Electronic Character | Susceptibility to Oxidative Addition | Typical Outcome in Mono-Coupling |

| C2 | More Electron-Deficient | High | Preferred site of reaction |

| C4 | Less Electron-Deficient | Low | Generally unreacted |

Role of Ligand Effects and Catalyst Design

The choice of ligands coordinated to the palladium center is critical in modulating the catalyst's reactivity, stability, and selectivity. nih.gov Ligands can influence all elementary steps of the cross-coupling cycle, including oxidative addition and reductive elimination.

Electronic Effects: Electron-rich ligands (e.g., bulky alkylphosphines) can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. nih.gov

Steric Effects: The steric bulk of a ligand can also play a key role. For instance, sterically demanding ligands can favor the formation of monoligated, highly reactive Pd(0) species, which can influence site-selectivity in complex substrates. rsc.org In some systems, ligand choice can even be used to reverse the inherent regioselectivity of a substrate. organic-chemistry.orgbeilstein-journals.org

Modern catalyst design focuses on developing well-defined precatalysts and specialized ligands that enhance reaction rates and expand the scope of cross-coupling reactions. For substrates like this compound, catalyst systems are chosen to maximize the regioselectivity of the initial coupling at the C2 position, allowing for the stepwise and controlled synthesis of more complex, differentially substituted thiazole derivatives. researchgate.netrsc.org

Table 2: Influence of Ligand Properties on Cross-Coupling Outcomes

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Potential Impact on Selectivity |

| Electron-Donating | Accelerates | Accelerates | Can enhance reactivity at the more electron-deficient C2 site. |

| Steric Bulk | Can influence coordination number | Facilitates | Can be tuned to control access to different reaction sites (less common for reversing inherent electronic preference). |

| Bite Angle (Bidentate) | Affects catalyst geometry | Affects stability of intermediates | Can lock the catalyst in a specific conformation, influencing which site can effectively bind and react. |

Structural Elucidation Methodologies

Determining the precise chemical structure of a synthesized compound is fundamental in chemical research. A combination of advanced spectroscopic and analytical techniques is employed to unambiguously confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural framework.

The ¹H NMR spectrum is expected to show a single signal, a singlet, corresponding to the three protons of the methyl ester (-OCH₃) group. beilstein-journals.org The aromaticity of the thiazole ring is a key feature that can be confirmed by NMR; in related thiazole derivatives, proton signals for the thiazole ring typically appear in the chemical shift range of 7.27 to 8.77 ppm. analis.com.mynih.gov Since the C5 position of the target molecule is substituted, no proton signal is expected from the thiazole ring itself.

The ¹³C NMR spectrum provides more detailed information about the carbon skeleton. It would be expected to show distinct signals for each of the five carbon atoms in the molecule: the methyl carbon of the ester, the carbonyl carbon of the ester, and the three carbons of the thiazole ring (C2, C4, and C5). nih.govnih.govresearchgate.net The positions of the bromine atoms are confirmed by the chemical shifts of the C2 and C4 carbons, which are significantly influenced by the electronegative halogen substituents. In a related compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, the ester carbonyl carbon appears at 169.5 ppm. mdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.9 | Singlet | -OCH₃ |

| ¹³C | ~53 | Quartet | -OCH₃ |

| ¹³C | ~115-125 | Singlet | C5-Br |

| ¹³C | ~135-145 | Singlet | C4-Br |

| ¹³C | ~150-160 | Singlet | C2-Br |

| ¹³C | ~160-165 | Singlet | C=O |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful for confirming the identity and assessing the purity of synthesized compounds. nih.gov

The molecular formula for this compound is C₅H₃Br₂NO₂S, with a calculated molecular weight of approximately 300.96 g/mol . chemscene.combldpharm.com A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic cluster of three peaks:

M: The peak corresponding to the molecule with two ⁷⁹Br atoms.

M+2: A peak of approximately double the intensity of M, corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom.

M+4: A peak of similar intensity to M, corresponding to the molecule with two ⁸¹Br atoms.

This 1:2:1 isotopic pattern provides unambiguous evidence for the presence of two bromine atoms in the structure. mdpi.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. acs.org

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₅H₃⁷⁹Br₂NO₂S | 300.84 | 100% |

| [M+2]⁺ | C₅H₃⁷⁹Br⁸¹BrNO₂S | 302.84 | ~196% |

| [M+4]⁺ | C₅H₃⁸¹Br₂NO₂S | 304.84 | ~96% |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided sources, extensive data exists for the closely related parent compound, 2,4-dibromothiazole. researchgate.net

The X-ray structure of 2,4-dibromothiazole revealed that it crystallizes in the orthorhombic crystal system with the space group Fmm2. researchgate.net The analysis showed a disordered structure where the molecules are randomly oriented. researchgate.net For this compound, a single-crystal X-ray diffraction analysis would be expected to unambiguously confirm the connectivity of the atoms and the planarity of the thiazole ring. mdpi.com Furthermore, it would reveal details about the conformation of the methyl carboxylate group relative to the ring and describe any significant intermolecular interactions, such as halogen bonding between the bromine atoms and electronegative atoms of neighboring molecules, which often dominate the crystal packing of such compounds. researchgate.netmdpi.com

Table 3: Crystallographic Data for the Related Compound 2,4-Dibromothiazole

| Parameter | Value |

|---|---|

| Empirical Formula | C₃HBr₂NS |

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| a (Å) | 6.700 (10) |

| b (Å) | 16.21 (3) |

| c (Å) | 5.516 (8) |

| Z | 4 |

| Source: researchgate.net |

Computational Chemistry and Theoretical Investigations of Methyl 2,4 Dibromothiazole 5 Carboxylate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules. Such calculations have been extensively applied to various thiazole (B1198619) derivatives to elucidate their chemical behavior. atlantis-press.comresearchgate.net

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netrdd.edu.iq

For thiazole derivatives, studies have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the thiazole ring. researchgate.netresearchgate.net For instance, electron-withdrawing groups can lower the energies of both HOMO and LUMO. researchgate.net In the case of Methyl 2,4-dibromothiazole-5-carboxylate, the bromine atoms and the methyl carboxylate group, being electron-withdrawing, would be expected to influence the electronic distribution significantly.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. In thiazole derivatives, the nitrogen and sulfur atoms are typically electron-rich centers.

Table 1: Illustrative Quantum Chemical Parameters for Thiazole Derivatives (Based on General Findings)

| Parameter | Typical Significance | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. Higher energy indicates greater reactivity towards electrophiles. | The electron-withdrawing bromine and carboxylate groups are expected to lower the HOMO energy, suggesting a lower propensity for electron donation compared to unsubstituted thiazole. |

| LUMO Energy | Relates to the ability to accept electrons. Lower energy indicates greater reactivity towards nucleophiles. | The electron-withdrawing substituents are expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The overall effect on the gap would depend on the relative lowering of HOMO and LUMO energies. |

| Dipole Moment | Measures the overall polarity of the molecule. | The presence of electronegative Br, N, O, and S atoms would result in a significant dipole moment. |

Reactive Site Prediction

Theoretical calculations can predict the most likely sites for chemical reactions. Besides MEP maps, Fukui functions are also used to identify reactive centers in a molecule for nucleophilic, electrophilic, and radical attacks. For substituted thiazoles, theoretical studies have been used to predict preferential sites for nucleophilic attack. researchgate.netasianpubs.org The carbon atoms attached to the bromine atoms in this compound would be predicted as likely sites for nucleophilic substitution.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For molecules with rotatable bonds, such as the ester group in this compound, multiple conformers can exist. Computational methods can identify the most stable conformers and the energy barriers for rotation between them.

A study on thiazole-5-carboxylic acid using DFT found four stable conformers depending on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr Similarly, for this compound, the orientation of the methyl carboxylate group relative to the thiazole ring would be a key factor in determining the most stable conformation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.

Conformational Dynamics

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformers in a dynamic environment, such as in a solvent. This provides a more realistic understanding of the molecule's flexibility and the populations of different conformers at a given temperature. MD simulations have been used to study the conformational changes in various thiazole derivatives. nih.govrsc.org

Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or a biological receptor. These simulations can reveal the nature and strength of intermolecular forces like hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, the bromine atoms could participate in halogen bonding, which is an important non-covalent interaction in medicinal and materials chemistry. The ester group and the thiazole nitrogen can act as hydrogen bond acceptors. Studies on other thiazole derivatives have highlighted the importance of such interactions in their biological activity. nih.gov

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds. For this compound and its derivatives, theoretical calculations can provide valuable insights into their Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) fragmentation patterns, often complementing experimental data.

Computational Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a standard tool in organic chemistry for the confirmation and assignment of molecular structures. comporgchem.commdpi.com This approach is especially valuable for complex molecules or when experimental data is ambiguous. nih.govnih.gov

The process typically involves the optimization of the molecule's geometry using a selected DFT functional and basis set. comporgchem.com Subsequently, the NMR shielding tensors are calculated for this optimized geometry, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be instrumental. The ¹³C NMR chemical shifts are particularly sensitive to the electronic environment of the carbon atoms within the thiazole ring and the carboxylate group. Computational predictions can help in the precise assignment of the signals for the C2, C4, and C5 carbons of the thiazole ring, which are influenced by the presence of the two bromine atoms and the methyl carboxylate group. Small changes in the chemical shifts of these carbons in derivatives of this compound can indicate the electronic effects of different substituents.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole C2 | Value |

| Thiazole C4 | Value |

| Thiazole C5 | Value |

| Carbonyl C | Value |

| Methyl C | Value |

Note: The values in this table are for illustrative purposes to show the output of a computational prediction and are not actual calculated data.

The accuracy of these predictions is dependent on the chosen computational method, including the functional and basis set, as well as the modeling of solvent effects. mdpi.com By comparing the predicted chemical shifts with experimental data, a high level of confidence in the structural assignment can be achieved.

Computational Prediction of Mass Spectrometry Fragmentation Patterns

The in silico prediction of mass spectrometry fragmentation patterns is a rapidly advancing field that aids in the identification of unknown compounds and the interpretation of complex mass spectra. nih.gov For this compound, computational methods can be used to hypothesize the fragmentation pathways under electron impact (EI) or other ionization techniques.

This predictive process can involve several computational approaches, including quantum chemical calculations to determine the stability of potential fragment ions and the energy barriers for fragmentation reactions. By analyzing the bond dissociation energies and the stability of the resulting cations and neutral losses, a theoretical mass spectrum can be constructed.

For this compound, key fragmentation pathways would likely involve the loss of the methyl group from the ester, cleavage of the ester group itself, and the loss of bromine atoms. The thiazole ring itself can also undergo characteristic fragmentation. A study of the mass spectral fragmentation of related pyrimidine (B1678525) and thiazole compounds showed that characteristic fragments are formed by the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring. sapub.org

An illustrative table of potential predicted fragments for this compound is presented below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+• | Molecular Ion |

| [M - OCH₃]+ | Loss of methoxy (B1213986) radical |

| [M - COOCH₃]+ | Loss of carbomethoxy radical |

| [M - Br]+ | Loss of a bromine atom |

| [Thiazole core]+ | Fragmentation of the ring |

Note: This table is a hypothetical representation of potential fragmentation patterns and is intended for illustrative purposes.

These computational approaches to predicting mass spectra are particularly useful in the field of metabolomics for compound identification. nih.gov

Density Functional Theory (DFT) Studies in Thiazole Chemistry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the chemistry of thiazole and its derivatives. nih.gov DFT calculations allow for the study of molecular structure, electronic properties, and reactivity of these heterocyclic compounds. tandfonline.commdpi.com

In the context of thiazole chemistry, DFT is frequently used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. tandfonline.com

Analyze Electronic Structure: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity and electronic properties. tandfonline.comacs.org

Predict Spectroscopic Properties: As discussed in the previous sections, DFT is used to predict NMR and IR spectra, which can be compared with experimental data for structural verification. tandfonline.com

Explore Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and determine the stability of intermediates and transition states.

For derivatives of this compound, DFT studies can elucidate how different substituents on the thiazole ring influence its electronic structure and reactivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, which in turn affects the molecule's spectroscopic properties and potential applications in materials science. acs.org DFT calculations have been successfully employed to understand the structure, reactivity, and optical properties of various thiazole azo dyes. mdpi.com Furthermore, DFT has been used to analyze the mesomorphic (liquid crystal) behavior of new thiazole derivatives. researchgate.net

Advanced Applications of Methyl 2,4 Dibromothiazole 5 Carboxylate As a Chemical Building Block

Synthesis of Functionalized Thiazole (B1198619) Scaffolds

The differential reactivity of the two bromine atoms on the thiazole ring is the cornerstone of its utility as a chemical building block. This allows for the regioselective introduction of various substituents, leading to a diverse array of functionalized thiazole structures.

The synthesis of poly-substituted thiazoles from methyl 2,4-dibromothiazole-5-carboxylate is primarily achieved through regioselective cross-coupling reactions. Research has shown that the bromine atom at the C2 position is more electron-deficient and thus more reactive towards palladium-catalyzed cross-coupling reactions compared to the bromine at the C4 position. researchgate.netnih.gov This difference in reactivity enables a stepwise functionalization strategy, where the C2 position is substituted first, followed by a subsequent reaction at the C4 position.

This selective approach has been successfully employed using a variety of modern cross-coupling methodologies, including Suzuki, Stille, Negishi, and Sonogashira reactions. researchgate.netnih.govbeilstein-archives.org For instance, a 2-substituted 4-bromothiazole (B1332970) can be synthesized by reacting 2,4-dibromothiazole (B130268) with an organozinc or organotin reagent in the presence of a palladium catalyst. nih.gov The remaining bromine atom at the C4 position can then be subjected to a second, different cross-coupling reaction to introduce another substituent, yielding a 2,4-disubstituted thiazole. researchgate.netnih.gov This sequential approach is fundamental to creating a library of thiazole derivatives with tailored electronic and steric properties.

| Cross-Coupling Reaction | Reactive Position | Type of Substituent Introduced | Typical Reagent | Reference |

|---|---|---|---|---|

| Negishi Coupling | C2 (preferential), then C4 | Alkyl, Aryl | Organozinc halides (R-ZnX) | nih.gov |

| Stille Coupling | C2, then C4 | Aryl, Alkynyl, Heteroaryl | Organotin compounds (R-SnBu₃) | researchgate.netnih.gov |

| Sonogashira Coupling | C2 | Alkynyl | Terminal alkynes (R-C≡CH) | nih.govbeilstein-archives.org |

| Suzuki Coupling | C5 (on related bromothiazoles) | Aryl, Vinyl | Boronic acids (R-B(OH)₂) | beilstein-archives.org |

| Heck Coupling | C5 (on related bromothiazoles) | Alkenyl | Alkenes | beilstein-archives.org |

While this compound is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral thiazole-containing compounds. The development of asymmetric routes to create stereochemically defined thiazole and thiazoline (B8809763) derivatives is an area of significant interest, particularly for applications in catalysis and medicinal chemistry. nih.govnih.gov

The synthesis of chiral derivatives often involves multi-step sequences where chirality is introduced after the initial thiazole core has been functionalized. One common strategy involves coupling the thiazole scaffold with a chiral auxiliary. Alternatively, a prochiral substituent introduced onto the thiazole ring can undergo an asymmetric transformation in a subsequent step. Although direct asymmetric reactions on the thiazole ring itself are less common, the synthesis of related chiral Δ²-thiazolines has been achieved with high enantiomeric excess using methods like the Sharpless asymmetric dihydroxylation as a key step in building the chiral backbone before cyclization. nih.govnih.govscispace.com These methodologies highlight the potential for using functionalized thiazole building blocks in more complex, stereoselective synthetic pathways to access enantiomerically enriched target molecules.

Integration into Advanced Materials Research

The robust aromatic nature and electron-deficient properties of the thiazole ring make it an attractive component for advanced organic materials. nih.gov this compound is a key starting material for creating monomers that can be incorporated into functional polymers.

The two bromine atoms on this compound make it an ideal candidate for polycondensation reactions, particularly Stille cross-coupling. researchgate.net By reacting this dibrominated monomer with a distannylated comonomer (e.g., a bis(trimethylstannyl) derivative of another aromatic system), alternating donor-acceptor conjugated polymers can be synthesized. researchgate.netacs.org The thiazole unit typically acts as an electron-accepting moiety within the polymer backbone. nih.govresearchgate.net The properties of the resulting polymer, such as its bandgap, solubility, and molecular weight, can be fine-tuned by carefully selecting the comonomer and the side chains attached to the polymer backbone.

Polymers based on thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole (B1587360) (TzTz) and benzo[1,2-d:4,5-d']bis(thiazole) (BBTz), exhibit desirable properties like high planarity and enhanced intermolecular interactions, which facilitate charge transport. nih.govjst.go.jp These materials have been successfully used as electron donor polymers in bulk heterojunction OSCs, achieving high power conversion efficiencies. researchgate.netacs.org The versatility of the synthesis, starting from building blocks like this compound, allows for systematic optimization of material properties for next-generation organic electronic devices. nih.govjst.go.jp

Role in Pharmaceutical and Agrochemical Lead Discovery